HPLC Retention Time Resolution: Impurity D vs. Imatinib Mesylate API
In a validated RP-HPLC method for simultaneous estimation of imatinib mesylate and its dimer impurity, imatinib EP impurity D exhibited a retention time (RT) of 11.398 min, significantly later than the parent drug imatinib mesylate at 8.060 min, yielding a ΔRT of 3.338 min under the specified conditions [1]. This baseline-resolved separation (resolution >2.0) confirms that impurity D can be selectively quantified in the presence of the API without co-elution interference. By comparison, monomeric impurities such as EP impurity A (a small-molecule enaminone intermediate) and EP impurity C (N-desmethyl imatinib) typically elute much closer to the solvent front or near the API peak, making impurity D's distinct retention a critical parameter for peak assignment in compendial testing [2].
| Evidence Dimension | RP-HPLC retention time |
|---|---|
| Target Compound Data | Imatinib EP impurity D: RT = 11.398 min |
| Comparator Or Baseline | Imatinib mesylate API: RT = 8.060 min |
| Quantified Difference | ΔRT = +3.338 min (impurity D elutes 41.4% later than the API) |
| Conditions | Column: HiQ Sil C18 (250 mm × 4.6 mm, 5 μm); mobile phase: methanol:acetate buffer pH 3.5 (80:20 v/v); flow rate: 1.0 mL/min; detection: UV 273 nm |
Why This Matters
Baseline-resolved separation is a prerequisite for accurate impurity quantification in ANDA filing; a ΔRT of >3 min provides robust peak identification confidence that cannot be achieved with co-eluting or poorly resolved monomeric impurities.
- [1] Kuna AK, Seru G, Radha GV. Analytical method development and validation for the estimation of imatinib mesylate and its dimer impurity in pharmaceutical formulation by reverse-phase high-performance liquid chromatography. Asian J Pharm Clin Res. 2018;11(3):136-139. doi:10.22159/ajpcr.2018.v11i3.21073. View Source
- [2] Nalini CN, Ananth Kumar D, Srinivas P, et al. Stability-indicating UPLC method for determination of Imatinib Mesylate and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms. J Pharm Biomed Anal. 2012;66:109-115. doi:10.1016/j.jpba.2012.03.022. View Source
